2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one
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Overview
Description
2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one typically involves the reaction of benzo[d]oxazole-2-thiol with a suitable aldehyde or ketone under specific conditions. One common method involves the use of a methanolic solution of 2-aminophenol with potassium hydroxide, followed by the addition of carbon disulfide to form benzo[d]oxazole-2-thiol . This intermediate is then reacted with an appropriate aldehyde or ketone in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzo[d]oxazol-2-ylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoxazole derivatives.
Scientific Research Applications
2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound may also interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Similar in structure and exhibit comparable pharmacological activities.
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Coumarin derivatives: Possess a wide range of biological activities, including anticoagulant and anticancer effects.
Uniqueness
2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one is unique due to its specific combination of the benzoxazole and pyranone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanylmethyl)-5-hydroxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-10-5-8(17-6-11(10)16)7-19-13-14-9-3-1-2-4-12(9)18-13/h1-6,16H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPNJJFGUFBLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC(=O)C(=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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